Eupachlorin acetate

Description

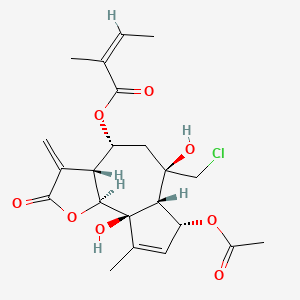

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H27ClO8 |

|---|---|

Molecular Weight |

454.9 g/mol |

IUPAC Name |

[(3aR,4R,6R,6aR,7R,9aS,9bS)-7-acetyloxy-6-(chloromethyl)-6,9a-dihydroxy-9-methyl-3-methylidene-2-oxo-3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-4-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H27ClO8/c1-6-10(2)19(25)30-15-8-21(27,9-23)17-14(29-13(5)24)7-11(3)22(17,28)18-16(15)12(4)20(26)31-18/h6-7,14-18,27-28H,4,8-9H2,1-3,5H3/b10-6-/t14-,15-,16-,17+,18+,21+,22-/m1/s1 |

InChI Key |

WVTMFOWXYVFVDE-UPVVJIFBSA-N |

SMILES |

CC=C(C)C(=O)OC1CC(C2C(C=C(C2(C3C1C(=C)C(=O)O3)O)C)OC(=O)C)(CCl)O |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1C[C@@]([C@@H]2[C@@H](C=C([C@@]2([C@@H]3[C@@H]1C(=C)C(=O)O3)O)C)OC(=O)C)(CCl)O |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2C(C=C(C2(C3C1C(=C)C(=O)O3)O)C)OC(=O)C)(CCl)O |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation Methodologies

General Strategies for Natural Product Isolation

Eupachlorin (B1240092) acetate (B1210297) is a naturally occurring compound found in plants of the Eupatorium genus, particularly Eupatorium rotundifolium. tandfonline.comwikipedia.org The initial step in obtaining this compound is its removal from the dried and powdered plant material.

The extraction of eupachlorin acetate from its plant source, such as Eupatorium rotundifolium, typically employs sequential solvent extraction. tandfonline.comresearchgate.net This method involves the successive application of a series of solvents with increasing polarity to the plant material. This graded extraction allows for the separation of compounds into broad categories based on their solubility. tandfonline.comtandfonline.com

A general strategy involves an exhaustive percolation of the dried plant material at room temperature. The process often starts with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar constituents. This is followed by extraction with a medium-polarity solvent, such as chloroform (B151607) or ethyl acetate, which is effective at dissolving sesquiterpenoids like this compound. Finally, a highly polar solvent like methanol (B129727) is used to extract the remaining polar compounds. The crude extracts are then concentrated, typically using a rotary evaporator, to yield a residue for further purification. tandfonline.com

Table 1: Typical Solvent Systems for Natural Product Extraction

| Solvent Sequence | Polarity | Target Compound Class |

| Hexane | Non-polar | Lipids, Waxes |

| Chloroform / Ethyl Acetate | Intermediate | Terpenoids, some Alkaloids |

| Methanol / Ethanol | Polar | Glycosides, Polyphenols |

This table illustrates a general sequence for graded solvent extraction. The choice and order of solvents can be adapted based on the specific natural product being targeted.

Following extraction, the crude residue contains a complex mixture of compounds. Chromatographic techniques are essential to separate this compound from other co-extracted metabolites. researchgate.net Chromatography operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. rsc.org

Column chromatography is a primary and indispensable technique for the large-scale separation of compounds from a crude plant extract. rsc.org For the purification of this compound, silica (B1680970) gel is commonly used as the stationary phase due to its ability to separate moderately polar compounds. The crude extract is loaded onto the top of a column packed with silica gel.

A gradient elution system is then employed, starting with a non-polar solvent (mobile phase) such as hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate. rsc.org This change in solvent polarity allows compounds to move down the column at different rates. Fractions are collected sequentially, and those containing the compound of interest, as indicated by techniques like thin-layer chromatography, are combined for further purification.

Table 2: Example of Column Chromatography Conditions

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate |

| Elution Process | Polarity is gradually increased to elute compounds of increasing polarity. |

Preparative Thin Layer Chromatography (pTLC) serves as a valuable method for the final purification of smaller quantities of a compound from fractions that are not entirely pure after column chromatography. scilit.com The principle is similar to analytical TLC but is performed on a larger scale with a thicker layer of adsorbent (typically 0.5–2.0 mm of silica gel on a glass plate).

The partially purified fraction containing this compound is applied as a continuous band near the bottom of the pTLC plate. The plate is then developed in a chamber containing an appropriate solvent system. After the solvent front has moved up the plate, the separated bands of compounds are visualized, often under UV light. The band corresponding to this compound is physically scraped from the plate, and the compound is then eluted from the adsorbent with a suitable solvent to yield the purified product.

Chromatographic Separation Approaches

Column Chromatography Applications

Methodologies for Structural Assignment

The structural elucidation of this compound relies on the combined interpretation of data from several key spectroscopic methods.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and its molecular formula. For this compound, mass spectrometry would confirm its molecular formula as C₂₂H₂₇ClO₈. sci-hub.se High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise elemental composition. The fragmentation pattern observed in the mass spectrum also offers valuable clues about the structural components of the molecule, such as the loss of an acetate group. libretexts.orgyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands indicating its key structural features. For instance, a strong absorption peak around 1735-1750 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ester (acetate) group. spectroscopyonline.comresearchgate.net Another strong peak, typically in the 1200-1250 cm⁻¹ region, corresponds to the C-O stretching of the acetate group. spectroscopyonline.comspectroscopyonline.com The presence of hydroxyl (-OH) groups would be shown by a broad absorption band in the 3200-3600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the complete carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): This spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to each other. For this compound, a characteristic singlet appearing around δ 2.0-2.1 ppm would be a strong indicator of the methyl protons of the acetate group. Other signals across the spectrum would correspond to the various methine, methylene (B1212753), and hydroxyl protons in the sesquiterpenoid backbone.

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of unique carbon atoms in the molecule. Key signals for this compound would include a peak for the carbonyl carbon of the acetate group around δ 170-171 ppm and a peak for the acetate methyl carbon around δ 20-21 ppm. invivometabolism.orgwisc.edu The remaining signals would correspond to the carbons of the complex guaianolide core.

By meticulously analyzing and integrating the data from these spectroscopic methods, researchers can piece together the complete and unambiguous structure of this compound.

Table 3: Key Spectroscopic Features for Structural Confirmation of this compound

| Technique | Feature | Expected Observation | Structural Inference |

| Mass Spectrometry | Molecular Ion Peak | Consistent with C₂₂H₂₇ClO₈ | Confirms molecular formula and weight. sci-hub.se |

| IR Spectroscopy | C=O Stretch | ~1740 cm⁻¹ | Ester carbonyl group. spectroscopyonline.comresearchgate.net |

| C-O Stretch | ~1240 cm⁻¹ | Acetate ester linkage. spectroscopyonline.com | |

| ¹H NMR | Methyl Protons | Singlet at ~2.1 ppm | -OCOCH₃ group. |

| ¹³C NMR | Carbonyl Carbon | ~170 ppm | Ester carbonyl carbon. invivometabolism.orgwisc.edu |

| Methyl Carbon | ~21 ppm | Acetate methyl carbon. invivometabolism.orgwisc.edu |

Stereochemical Assignment Approaches

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, for a complex molecule like this compound is a significant challenge. For the series of sesquiterpene lactones isolated from Eupatorium rotundifolium, the stereochemical puzzle was solved not by analyzing each compound in isolation, but by relating them through chemical correlation and to a single, definitively characterized structure. acs.org

The cornerstone of this approach was the structural determination of euparotin bromoacetate, a derivative of the co-occurring sesquiterpenoid euparotin, by single-crystal X-ray crystallography. acs.org This technique provided an unambiguous determination of the absolute stereochemistry of the euparotin framework. acs.org

Once this reference structure was established, the stereochemistry of this compound and other related lactones was assigned through a combination of chemical and spectroscopic correlation. acs.org By comparing the NMR spectra and chemical reactivity of this compound with that of the X-ray-defined euparotin derivative, scientists could confidently deduce the relative and absolute configuration of all stereocenters in the molecule. acs.org This method of relating a series of natural products to a single, crystallographically-defined structure was a powerful and common strategy for stereochemical assignment in that era of natural product chemistry.

Co-occurrence and Isolation of Related Sesquiterpenoids

This compound is not found in isolation within Eupatorium rotundifolium. It is part of a suite of structurally related guaianolide sesquiterpene lactones. acs.org The initial phytochemical investigation of this plant led to the isolation and characterization of eight such compounds. acs.org

A particularly noteworthy finding was that this compound, along with its close relatives eupachlorin and eupachloroxin, were the first examples of chlorine-containing sesquiterpenes ever reported, adding a new dimension to the chemical diversity of this class of natural products. acs.orgsci-hub.seresearchgate.net The co-isolation of these compounds provided valuable clues for their structural elucidation and biosynthetic relationships.

The sesquiterpenoids isolated alongside this compound from E. rotundifolium are detailed below.

Table 1: Sesquiterpenoids Co-isolated with this compound from Eupatorium rotundifolium

| Compound Name | Key Structural Features | Citation |

|---|---|---|

| Euparotin | Dihydroxylated guaianolide | acs.org |

| Euparotin Acetate | Mono-acetylated derivative of Euparotin | acs.orgacs.org |

| Eupatoroxin | Trihydroxylated guaianolide | acs.org |

| 10-epieupatoroxin | Epimer of Eupatoroxin at the C-10 position | acs.org |

| Eupatundin | Contains an epoxide functional group | acs.org |

| Eupachlorin | Chlorinated and hydroxylated guaianolide | acs.org |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 10-epieupatoroxin |

| Eupachlorin |

| This compound |

| Eupachloroxin |

| Euparotin |

| Euparotin acetate |

| Euparotin bromoacetate |

| Eupatoroxin |

Biosynthetic Pathways and Precursors of Eupachlorin Acetate

General Biogenesis of Sesquiterpene Lactones

The biosynthesis of sesquiterpene lactones (STLs) like eupachlorin (B1240092) acetate (B1210297) is a multi-stage process that begins with the assembly of the basic C15 skeleton, followed by cyclization and a series of oxidative modifications to create the final, complex structure. up.ac.za

The isoprenoid pathway, also known as the terpenoid pathway, is the cornerstone of eupachlorin acetate biosynthesis. viper.ac.in This pathway is responsible for producing the vast diversity of over 30,000 isoprenoid compounds found in nature. viper.ac.inijrpr.com The fundamental building blocks of all isoprenoids are two five-carbon (C5) isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govcreative-proteomics.comtaylorandfrancis.com In plants, these C5 units are synthesized through two distinct and compartmentalized routes: the mevalonate (B85504) (MVA) pathway located in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. royalsocietypublishing.orgnih.govnih.govpnas.org

The acetate-mevalonate (MVA) pathway is the primary contributor of precursors for the biosynthesis of sesquiterpenes, which are C15 compounds. nih.govresearchgate.netmdpi.com This pathway commences in the cytoplasm with the simplest of precursors, acetyl-coenzyme A (acetyl-CoA). ijrpr.com Through a sequence of enzymatic steps, three molecules of acetyl-CoA are condensed to form a six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). up.ac.zamdpi.comlibretexts.org This intermediate is then reduced to mevalonic acid (MVA). mdpi.com Subsequent phosphorylation and decarboxylation of MVA yield the essential C5 unit, isopentenyl pyrophosphate (IPP). up.ac.zalibretexts.org An isomerase then converts a portion of the IPP into its more reactive isomer, dimethylallyl pyrophosphate (DMAPP). nih.govrsc.org The sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule, catalyzed by farnesyl diphosphate (B83284) synthase (FDPS), produces the C15 compound farnesyl pyrophosphate (FPP). royalsocietypublishing.orgnih.govrsc.org FPP is the universal precursor for all sesquiterpenes and sesquiterpenoids, including the core structure of this compound. royalsocietypublishing.orgwikipedia.orgmdpi.comtandfonline.com

The acetate-malonate pathway, also referred to as the polyketide pathway, is another fundamental biosynthetic route that begins with acetyl-CoA. wikipedia.org Its primary role is the synthesis of fatty acids and a diverse group of secondary metabolites known as polyketides. wikipedia.orgslideshare.net This pathway involves the carboxylation of acetyl-CoA to form malonyl-CoA, which then serves as the two-carbon donor for chain elongation. sips.org.in

While the C15 carbocyclic skeleton of this compound is derived from the MVA pathway, there is a crucial intersection with the acetate-malonate pathway at the level of the shared precursor, acetyl-CoA. slideshare.netresearchgate.net Furthermore, the "acetate" portion of the this compound name refers to an ester functional group attached to the sesquiterpene core. This acetate group is typically added in a later biosynthetic step through the action of an acyltransferase enzyme, which uses acetyl-CoA as the acetyl group donor. This represents a direct intersection where a product of the acetate-malonate pathway's foundational molecule is used to modify the sesquiterpene scaffold created by the MVA pathway.

Acetate-Mevalonate Pathway Contribution

Key Biosynthetic Intermediates and Enzymes

The efficient construction of complex molecules like this compound relies on a specific set of precursor molecules and the enzymes that manipulate them.

Acetyl-Coenzyme A (Acetyl-CoA) is a central hub in cellular metabolism, linking glycolysis with various biosynthetic pathways, including the MVA and acetate-malonate pathways. ijrpr.comresearchgate.net

In the MVA Pathway: Acetyl-CoA serves as the primary carbon source for the entire isoprenoid backbone. researchgate.net The condensation of three acetyl-CoA units initiates the sequence of reactions that culminates in the formation of IPP and DMAPP, the building blocks of sesquiterpenes. mdpi.comlibretexts.org

In Late-Stage Modification: Acetyl-CoA also functions as the donor for the acetyl group in the final esterification step that produces this compound, a reaction catalyzed by an acetyltransferase.

Malonyl-Coenzyme A (Malonyl-CoA) is the key building block in the acetate-malonate pathway. wikipedia.org It is formed by the carboxylation of acetyl-CoA. sips.org.in While it is the primary substrate for fatty acid and polyketide synthases, its direct role in sesquiterpene lactone biosynthesis is less prominent. Its main relevance lies in its relationship with acetyl-CoA, the ultimate precursor for both the isoprenoid skeleton and the acetate ester moiety. ijrpr.comslideshare.net

IPP and its isomer DMAPP are the activated five-carbon isoprene (B109036) units that are the fundamental building blocks for all terpenoid compounds. viper.ac.inijrpr.comtaylorandfrancis.com

Isopentenyl Pyrophosphate (IPP): Considered the basic C5 unit, it is produced by both the MVA and MEP pathways. royalsocietypublishing.orgnih.gov In sesquiterpene synthesis, two molecules of IPP are sequentially added to the initial C5 unit. rsc.org

Dimethylallyl Pyrophosphate (DMAPP): This allylic isomer of IPP typically serves as the starter unit for isoprenoid chain elongation. taylorandfrancis.com Its reaction with an IPP molecule, catalyzed by a prenyltransferase, initiates the formation of longer isoprenoid chains. nih.gov

The synthesis of the C15 precursor FPP involves a two-step condensation. First, DMAPP condenses with one molecule of IPP to form the C10 intermediate geranyl pyrophosphate (GPP). nih.gov GPP then condenses with a second molecule of IPP to yield the C15 FPP, the direct precursor that undergoes cyclization by a sesquiterpene synthase to begin the formation of the specific ring system of the germacranolide class, from which compounds like this compound are derived. royalsocietypublishing.orgnih.govnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation | Molecular Formula | Role |

|---|---|---|---|

| This compound | - | C22H27ClO8 | Final sesquiterpene lactone product |

| Acetyl-Coenzyme A | Acetyl-CoA | C23H38N7O17P3S | Primary precursor for MVA and Acetate-Malonate pathways |

| Malonyl-Coenzyme A | Malonyl-CoA | C24H38N7O20P3S | Key intermediate in the Acetate-Malonate pathway |

| 3-hydroxy-3-methylglutaryl-CoA | HMG-CoA | C27H44N7O20P3S | Intermediate in the MVA pathway |

| Mevalonic acid | MVA | C6H12O4 | Key intermediate in the MVA pathway |

| Isopentenyl Pyrophosphate | IPP | C5H12O7P2 | C5 building block of terpenoids |

| Dimethylallyl Pyrophosphate | DMAPP | C5H12O7P2 | C5 building block of terpenoids; isomer of IPP |

| Geranyl Pyrophosphate | GPP | C10H20O7P2 | C10 intermediate in terpenoid biosynthesis |

Acetyl-CoA and Malonyl-CoA Roles

Enzymatic Transformations in Sesquiterpene Skeleton Formation

The formation of the characteristic 5-7-5 tricyclic ring system of guaianolides from the linear FPP precursor involves a cascade of cyclization and oxidation reactions catalyzed by a suite of specialized enzymes.

The initial and rate-limiting step in the biosynthesis of most sesquiterpenes is the cyclization of FPP. In the case of guaianolides, this process is initiated by the enzyme germacrene A synthase (GAS), which catalyzes the conversion of FPP to (+)-germacrene A. This reaction establishes the foundational ten-membered ring of the germacrane (B1241064) skeleton.

Following the formation of germacrene A, a series of oxidative modifications occur. Germacrene A is oxidized to germacrene A acid (GAA) by a cytochrome P450 monooxygenase, germacrene A oxidase (GAO). mdpi.com This multi-step oxidation proceeds through germacra-1(10),4,11(13)-trien-12-ol (B1261682) and germacra-1(10),4,11(13)-trien-12-al (B1264113) intermediates. science.gov

The subsequent critical step is the hydroxylation of GAA at the C6-position, catalyzed by another cytochrome P450 enzyme, costunolide (B1669451) synthase (COS). tdl.org The resulting 6α-hydroxy-germacrene A acid is an unstable intermediate that spontaneously undergoes lactonization to form costunolide, a key branch-point intermediate in the biosynthesis of many sesquiterpene lactones, including the guaianolides. mdpi.com

The transformation from the germacranolide skeleton of costunolide to the guaianolide framework is a pivotal cyclization event. It is proposed that this intramolecular cyclization is initiated by the epoxidation of the C4-C5 double bond of costunolide to form parthenolide. mdpi.com The opening of this epoxide ring, through an intramolecular attack by the C1-C10 double bond, generates the signature 5-7 fused bicyclic core of the guaianolide skeleton. mdpi.com An alternative pathway suggests that the cyclization could be initiated by the hydroxylation of costunolide at the C3 position, followed by dehydration and cyclization. acs.org

| Precursor | Enzyme | Product | Reaction Type |

|---|---|---|---|

| Farnesyl Pyrophosphate (FPP) | Germacrene A Synthase (GAS) | (+)-Germacrene A | Cyclization |

| (+)-Germacrene A | Germacrene A Oxidase (GAO) | Germacrene A Acid (GAA) | Oxidation |

| Germacrene A Acid (GAA) | Costunolide Synthase (COS) | Costunolide | Hydroxylation and Lactonization |

| Costunolide | (Proposed) Epoxidase/Cyclase | Guaianolide Skeleton | Epoxidation and Cyclization |

Once the fundamental guaianolide skeleton is formed, a variety of decorative enzymes, primarily cytochrome P450 monooxygenases and acyltransferases, introduce further structural diversity. These modifications are crucial for the bioactivity of the final molecule.

In the proposed pathway leading to this compound, the guaianolide core undergoes several hydroxylation events. Based on the structure of related compounds, it is hypothesized that hydroxyl groups are introduced at specific positions on the carbocyclic frame. For instance, studies on other guaianolides have shown that hydroxylase enzymes can activate the molecule for further modifications. mdpi.com

The addition of the acetate group is a critical functionalization step. In other plant species, acetyltransferases are responsible for the acetylation of guaianolides by transferring an acetyl moiety from acetyl-CoA to a hydroxyl group on the guaianolide scaffold. royalsocietypublishing.org It is highly probable that a similar enzymatic mechanism is at play in the biosynthesis of this compound, where a specific acyltransferase catalyzes the esterification of a hydroxylated guaianolide intermediate.

Cyclization Reactions in Guaianolide Biosynthesis

Incorporation of Chlorine in this compound Biogenesis

A distinctive feature of this compound is the presence of a chlorine atom. The enzymatic incorporation of halogen atoms into natural products is a fascinating biochemical process. While the specific enzyme responsible for the chlorination of the guaianolide precursor to this compound has not been identified, insights can be drawn from the study of other chlorinated natural products.

In plants of the genus Centaurea, which also produce chlorinated guaianolides, the halogenation is proposed to be carried out by flavin-dependent halogenases. royalsocietypublishing.org Specifically, FADH2-dependent halogenases are thought to act on a hydroxyl group that has been previously introduced by a hydroxylase. royalsocietypublishing.org This type of enzyme generates a reactive halogenating species that can then electrophilically attack the electron-rich positions on the substrate. It is hypothesized that a similar FADH2-dependent halogenase is responsible for the regioselective chlorination of the guaianolide intermediate in the biosynthetic pathway of this compound.

| Intermediate | Enzyme Type (Proposed) | Modification | Resulting Moiety |

|---|---|---|---|

| Hydroxylated Guaianolide | FADH2-dependent Halogenase | Chlorination | Chlorine atom |

| Hydroxylated and Chlorinated Guaianolide | Acetyltransferase | Acetylation | Acetate group |

Synthetic Strategies and Analogue Development for Eupachlorin Acetate

Total Synthesis Approaches to the Guaianolide Skeleton

The core of eupachlorin (B1240092) acetate (B1210297) is a guaianolide, a class of sesquiterpene lactones characterized by a 5-7-5 tricyclic ring system derived from the guaiane (B1240927) hydroazulene skeleton. d-nb.info The synthesis of this framework is a central theme in natural product synthesis, with numerous strategies developed over the decades. These approaches often need to address the construction of the strained seven-membered ring and control the stereochemistry at multiple chiral centers.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For a complex molecule like eupachlorin acetate, this process reveals key bond disconnections and strategic transformations.

A common retrosynthetic strategy for the guaianolide skeleton, including that of this compound, involves disconnecting the 5-7-5 tricyclic system into more manageable precursors. scitepress.net The angelic acid ester is typically installed in a late stage of the synthesis via esterification of a hydroxyl group on the guaianolide core. The primary challenge lies in the construction of the tricyclic core itself. Key disconnections often simplify the molecule into two main fragments: a five-membered ring precursor and a fragment that will form the seven-membered ring and the lactone.

A plausible retrosynthetic analysis for the this compound core might proceed as follows:

Functional Group Interconversion (FGI): The acetate and chloro groups are envisioned as being introduced late in the synthesis from precursor alcohols. The α-methylene group on the lactone is also a common late-stage addition.

Lactone and Seven-Membered Ring Disconnection: The seven-membered ring can be disconnected via reactions that are known to form such rings, such as ring-closing metathesis, radical cyclizations, or intramolecular alkylations. The lactone ring is often formed from a diol or a hydroxy acid precursor.

Cyclopentenone Ring Disconnection: The cyclopentenone ring, a common feature in many natural products, can be disconnected using strategies like the Pauson-Khand reaction or various annulation methods. scitepress.net This simplifies the target to acyclic or bicyclic precursors.

This leads to simpler building blocks, such as a functionalized cyclopentane (B165970) or an acyclic enyne, which can be prepared from readily available chiral pool materials or through asymmetric synthesis. nih.gov

The construction of the carbon skeleton of this compound relies on powerful and stereoselective carbon-carbon bond-forming reactions. The choice of reaction is critical for efficiently assembling the complex ring system.

The formation of the five-membered cyclopentenone ring is a crucial step in many guaianolide syntheses. Various annulation methods have been developed to construct this moiety. These methods typically involve the addition of a three-carbon unit to a two-carbon unit on another ring or an acyclic precursor. acs.org

One classic approach is the Robinson annulation and its variants, though these are more commonly used for six-membered rings. For cyclopentenone synthesis, methods involving Nazarov cyclizations, aldol (B89426) condensations of 1,4-dicarbonyl compounds, and various metal-catalyzed processes are frequently employed. For instance, a general protocol for bicyclo[n.3.0]enone synthesis provides a strategy for cyclopentenone annulation onto existing rings. acs.org These reactions establish a key part of the 5-7-5 ring system and provide a handle for further functionalization.

The Diels-Alder reaction, a [4+2] cycloaddition, has been explored for the synthesis of guaianolide precursors. While not directly forming the seven-membered ring in one step, it can be used to construct a bicyclic system that can be elaborated into the guaianolide core. For example, an intermolecular Diels-Alder reaction between a diene and a dienophile can be a key step in assembling a complex framework that is later converted to the 5-7-5 system. d-nb.info The biomimetic synthesis of some dimeric guaianolides has been achieved using the Diels-Alder reaction, highlighting its potential in this class of natural products. nih.gov

The intramolecular carbonyl-ene reaction is a powerful tool for constructing the seven-membered ring of the guaianolide skeleton. lboro.ac.uklboro.ac.uk This reaction involves the Lewis acid-catalyzed cyclization of an unsaturated aldehyde or ketone, forming a carbon-carbon bond and a new stereocenter. researchgate.net The stereochemical outcome of the cyclization can often be controlled by the choice of catalyst and the substrate's existing stereochemistry. This approach has been successfully used to synthesize the functionalized guaiane ring system, which is the core of guaianolide and pseudoguaianolide (B12085752) diterpenes. researchgate.netacs.org

| Reaction Type | Key Transformation | Relevance to Guaianolide Synthesis | Reference Example |

| Diels-Alder Reaction | [4+2] Cycloaddition | Construction of bicyclic precursors for elaboration into the 5-7-5 system. | Biomimetic synthesis of lavandiolides. nih.gov |

| Intramolecular Carbonyl-Ene | Cyclization of unsaturated aldehydes/ketones | Formation of the seven-membered ring with stereocontrol. | Ytterbium-catalyzed cyclization to form the guaiane skeleton. researchgate.net |

The Pauson-Khand reaction (PKR) is a cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. mdpi.com This reaction has become a cornerstone in the synthesis of natural products containing a five-membered ring. The intramolecular version of the PKR is particularly well-suited for the synthesis of the bicyclic core of guaianolides. nih.govnih.gov

In the context of guaianolide synthesis, an enyne precursor can be subjected to PKR conditions to rapidly assemble the fused 5-7 ring system. nih.gov The reaction's efficiency and ability to create complexity in a single step make it highly attractive. Furthermore, the hetero-Pauson-Khand reaction, where the alkene is replaced by a carbonyl group, can be used to directly synthesize fused γ-butyrolactones, which are characteristic of the guaianolide family. mdpi.comresearchgate.net This strategy has been employed in the concise synthesis of various guaianolide sesquiterpenes. nih.govmdpi.com An allenic Pauson-Khand reaction has also been developed to access the lboro.ac.uklboro.ac.ukresearchgate.net-ring system of guaianolides.

| PKR Variant | Reactants | Product | Application in Guaianolide Synthesis | Reference |

| Intramolecular PKR | Enyne, CO | Fused Cyclopentenone | Rapid construction of the 5-7 bicyclic core. | Synthesis of complex guaianolide sesquiterpenes. nih.gov |

| Hetero-PKR | Enyne with tethered carbonyl, CO | Fused Butenolide/Lactone | Direct synthesis of the γ-lactone ring fused to the carbocycle. | Construction of functionalized polycyclic butenolides. mdpi.comresearchgate.net |

| Allenic PKR | Allene-yne, CO | Cyclopentenone | Access to the lboro.ac.uklboro.ac.ukresearchgate.net-ring system. | Synthesis of guaianolide isosteres. |

Key Carbon-Carbon Bond Forming Reactions

Diels-Alder and Intramolecular Carbonyl Ene Reactions

Selective Functional Group Transformations

Once the core carbon skeleton of a guaianolide is assembled, the introduction and manipulation of functional groups with high selectivity is paramount to completing the synthesis of a complex target like this compound. This requires a toolbox of modern synthetic methods that can operate on a multifunctional molecule without affecting other sensitive groups. solubilityofthings.comimperial.ac.ukorganic-synthesis.com

Key transformations required for the synthesis of this compound from a guaianolide precursor would include:

Oxidations: The introduction of hydroxyl groups at specific positions often requires selective C-H oxidation or the oxidation of alkenes. Reagents like selenium dioxide or chromium-based reagents are used for allylic oxidation, while epoxidation followed by ring-opening can introduce hydroxyl groups across a double bond. imperial.ac.uk

Reductions: The stereoselective reduction of ketones to alcohols is crucial for setting the correct stereochemistry. A variety of hydride reagents, such as sodium borohydride (B1222165) and lithium aluminum hydride, and their modified versions, are used for this purpose. imperial.ac.uk The choice of reagent can influence the stereochemical outcome.

Esterification: The installation of the acetate and angelate groups is typically achieved by reacting the corresponding precursor alcohols with an activated form of the carboxylic acid (e.g., acid chloride or anhydride) or through coupling agent-mediated esterification. rsc.org

Halogenation: The introduction of the chlorine atom in this compound is a significant challenge. This could potentially be achieved through the reaction of an alcohol with a chlorinating agent like thionyl chloride or Appel reaction conditions, or through the chlorination of an enolate or alkene. The regioselectivity and stereoselectivity of this step would be critical.

Formation of the α-Methylene-γ-lactone: This common motif in sesquiterpene lactones is often installed late in the synthesis due to its reactivity. A common method is the selenenylation of the lactone enolate followed by oxidative elimination. Alternatively, the Eschenmoser's salt can be used to introduce the exocyclic methylene (B1212753) group.

The development of highly selective methods for these transformations is an active area of research, with a focus on catalysis and the design of new reagents that operate under mild conditions. solubilityofthings.com

Dehydration Reactions in Lactone Ring Systems

The synthesis of complex molecules like this compound, which contains a lactone ring, often involves dehydration steps to create necessary carbon-carbon double bonds. However, the generation of dienone intermediates from their hydroxy precursors using conventional dehydrating agents can be problematic, frequently leading to the formation of undesired lactone side products. iisc.ac.in

A significant challenge in the synthesis of sesquiterpenoid lactones is controlling the regioselectivity and preventing unwanted rearrangements or side reactions. iisc.ac.in The use of mild and selective dehydrating agents is crucial to overcome these issues. The Burgess reagent, methyl N-(triethylammoniumsulphonyl)carbamate, has emerged as a particularly effective tool in this context. iisc.ac.in It facilitates clean dehydration under relatively mild, often pyrolytic, conditions, minimizing the formation of byproducts that are common with reagents like thionyl chloride or phosphorus tribromide in pyridine. iisc.ac.in This reagent has been successfully utilized in syntheses that require the formation of a cyclopentenone ring, a structural feature relevant to the broader class of sesquiterpenoids to which this compound belongs. iisc.ac.in

Table 1: Comparison of Dehydrating Agents in Complex Syntheses

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| Thionyl chloride/Pyridine | Varies | Often fails or gives low yields of desired alkenes; can lead to side products. | iisc.ac.in |

| Phosphorus tribromide/Pyridine | Varies | Similar to thionyl chloride, with low yields and potential for side reactions. | iisc.ac.in |

| Burgess Reagent | Pyrolytic, <100°C | Clean, mild, and selective dehydration; high yields of desired alkenes with minimal side products. | iisc.ac.in |

Stereoselective Syntheses of Chiral Centers

This compound is a structurally complex natural product characterized by multiple chiral centers. The precise three-dimensional arrangement of atoms at these centers is critical for its biological activity. ijfans.org Therefore, stereoselective synthesis, which controls the formation of specific stereoisomers, is paramount in its total synthesis. ijfans.orgrsc.org

Achieving high stereoselectivity involves several key strategies that are broadly applicable to the synthesis of complex molecules with multiple stereocenters: ijfans.orgethz.ch

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, to introduce initial stereocenters. ethz.ch

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of one or more reactions. After establishing the desired chirality, the auxiliary is removed. ethz.ch

Asymmetric Catalysis: This powerful method employs a chiral catalyst to preferentially generate one enantiomer over the other. This is highly efficient as only a small amount of the chiral catalyst is needed. ethz.ch

Substrate Control: Existing stereocenters within the molecule can influence the stereochemical outcome of subsequent reactions, a principle known as diastereoselection. nih.gov

In the context of a molecule like this compound, a successful total synthesis would likely employ a combination of these strategies to meticulously construct each chiral center with the correct absolute and relative configuration. ijfans.orgethz.ch The spatial arrangement of substituents around each chiral center, designated as 'R' or 'S', is crucial for the molecule's ultimate function. ijfans.org

Design and Synthesis of this compound Derivatives and Analogues

Modifications for Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. researchgate.netkcl.ac.uk For this compound, which has demonstrated tumor-inhibitory properties, synthesizing a variety of derivatives and analogues is crucial for identifying the key pharmacophore—the essential molecular features responsible for its activity. researchgate.netscitepress.net

SAR investigations typically involve systematic modifications of the parent molecule. By altering specific functional groups or parts of the molecular scaffold and evaluating the biological activity of the resulting analogues, researchers can deduce which components are critical. kcl.ac.uknih.gov For sesquiterpene lactones like this compound, key areas for modification might include:

The α-methylene-γ-lactone group, a common feature in cytotoxic sesquiterpenes.

The ester and hydroxyl groups.

The chlorine atom, which is a unique feature of this compound. researchgate.net

The carbocyclic core.

The data gathered from these analogues helps in designing new compounds with potentially improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov

Table 2: Illustrative SAR Modifications for a Bioactive Scaffold

| Modification Type | Rationale | Potential Outcome on Activity | Reference |

|---|---|---|---|

| Functional Group Removal | Determine if the group is essential for activity. | Loss of activity indicates an essential group. | nih.gov |

| Functional Group Alteration | Probe the role of electronics, sterics, or hydrogen bonding (e.g., ester to amide). | Activity may increase, decrease, or change, providing insight into required properties. | kcl.ac.uk |

| Stereocenter Inversion | Assess the importance of specific stereochemistry for target binding. | Often leads to a significant decrease or complete loss of activity. | ijfans.org |

| Scaffold Simplification/Rigidification | Identify the minimal active structure or explore conformational requirements. | Can lead to more easily synthesized compounds with retained or improved activity. | nih.gov |

Incorporation of Halogen Atoms in Synthetic Analogues

The presence of a chlorine atom in the natural structure of this compound makes halogenation a particularly relevant area of synthetic exploration. researchgate.net The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into bioactive molecules is a widely used strategy in drug design to modulate their properties. nih.gov Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. nih.gov

The synthesis of halogenated analogues can be achieved through various methods, including late-stage functionalization where a halogen is introduced near the end of the synthetic sequence. mdpi.com For example, reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used for bromination and iodination of activated positions on a molecular scaffold. mdpi.combeilstein-journals.org The synthesis of fluorinated or chlorinated analogues often requires more specialized reagents and conditions. beilstein-journals.orgbeilstein-journals.org

Creating a panel of differentially halogenated analogues of this compound (e.g., replacing chlorine with fluorine or bromine) could provide valuable insights. nih.gov Comparing the biological activities of these analogues helps to understand the role of the halogen's size, electronegativity, and ability to form halogen bonds in the interaction with its target. nih.govbeilstein-journals.org While some halogenated analogues may show reduced activity, others might exhibit enhanced potency or improved pharmacological profiles. mdpi.comrsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl N-(triethylammoniumsulphonyl)carbamate (Burgess Reagent) |

| Thionyl chloride |

| Phosphorus tribromide |

| N-bromosuccinimide (NBS) |

Biological Activities and Mechanistic Studies of Eupachlorin Acetate

Cytotoxic and Antitumor Activities In Vitro

The in vitro cytotoxic and antitumor potential of eupachlorin (B1240092) acetate (B1210297) has been evaluated against various cancer cell lines, revealing a spectrum of activity and providing insights into its dose-dependent effects.

Activity Spectrum Across Cancer Cell Lines (e.g., KB cells, human colon adenocarcinoma)

Eupachlorin acetate has shown significant cytotoxic activity against several human cancer cell lines. researchgate.nettandfonline.com Notably, it has been tested against KB cells, a cell line originally thought to be derived from an epidermal carcinoma of the mouth but later identified as a subline of the HeLa cervical cancer cell line. researchgate.netnih.gov Studies have also explored its effects on human colon adenocarcinoma cell lines, such as HT-29. tandfonline.comtandfonline.commskcc.org The HT-29 cell line is a well-established model for studying the biology of colorectal cancer. mskcc.org The activity of this compound against these and other cell lines underscores its potential as a broad-spectrum cytotoxic agent. researchgate.nettandfonline.com

Dose-Response Characterization in Cellular Assays

The cytotoxic effects of this compound are dose-dependent. In cellular assays, the potency of a compound is often characterized by its ED₅₀ or IC₅₀ value, which represents the concentration at which it produces 50% of its maximal effect or inhibits a biological process by 50%, respectively. ufrgs.brvdoc.pub For this compound, an ED₅₀ value of 0.21 µg/mL has been reported against KB cells, indicating potent cytotoxic activity at a low concentration. vdoc.pub Dose-response curves, which plot the effect of a compound against its concentration, are crucial for characterizing its activity, and in the case of cytotoxic agents, they typically show increasing cell death with higher concentrations. researchgate.net

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Result | Reference |

|---|

Preclinical Biological Evaluation In Vivo (Animal Models)

Following promising in vitro results, this compound has been evaluated in preclinical animal models to assess its antitumor efficacy and to gain a deeper understanding of its biological effects in a whole-organism context.

Evaluation of Tumor Inhibitory Effects in Animal Models

In vivo studies using animal models are a critical step in the evaluation of potential anticancer agents. researchgate.netnih.gov this compound has been shown to exhibit tumor-inhibitory activity in such models. researchgate.net These studies typically involve the administration of the compound to animals bearing tumors and monitoring for changes in tumor size and growth. The positive outcomes in these preclinical models provide a basis for further investigation into the compound's therapeutic potential. frontiersin.org

Molecular Mechanisms of Action

The molecular mechanisms underlying the cytotoxic and antitumor activities of this compound are an area of active investigation. Like other sesquiterpene lactones, its biological effects are likely attributable to its chemical structure and its ability to interact with cellular macromolecules. researchgate.net

Studies on similar compounds suggest that the presence of an α,β-unsaturated carbonyl group, a common feature in many sesquiterpene lactones, can enable these molecules to react with nucleophilic sites on proteins and DNA, thereby disrupting cellular function. The specific molecular targets of this compound are yet to be fully elucidated, but its activity is likely mediated through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. mdpi.comnih.gov The chlorine atom in this compound is a distinctive feature that may also contribute to its unique biological profile. researchgate.net

Electrophilic Reactivity of α,β-Unsaturated Carbonyl Structures

The chemical reactivity of this compound is significantly influenced by the presence of α,β-unsaturated carbonyl structures. researchgate.netcore.ac.uk In these systems, a carbon-carbon double bond is conjugated with a carbonyl group. wikipedia.orglibretexts.org The strong electron-withdrawing nature of the carbonyl group delocalizes the pi-electrons of the adjacent double bond, rendering the β-carbon electron-deficient and thus highly electrophilic. libretexts.orguobabylon.edu.iq

This electronic arrangement makes the α,β-unsaturated carbonyl moiety a prime target for nucleophilic attack. wikipedia.orguobabylon.edu.iq While simple alkenes are typically reactive towards electrophiles, the presence of the conjugated carbonyl group deactivates the double bond for electrophilic addition but activates it for nucleophilic addition. uobabylon.edu.iq This reactivity is a cornerstone of the bioactivity of many natural products, including sesquiterpene lactones like this compound. researchgate.netcore.ac.uk The electrophilic β-carbon can readily react with biological molecules that are rich in electrons. uobabylon.edu.iqnih.gov

Michael Addition Reactions with Biological Nucleophiles (e.g., Thiols, Cysteine)

The primary mechanism through which electrophilic compounds like this compound exert their biological effects is via Michael addition, also known as conjugate addition. researchgate.netmasterorganicchemistry.com This reaction involves the attack of a soft nucleophile on the electrophilic β-carbon of an α,β-unsaturated carbonyl system. libretexts.orglibretexts.org In a biological context, the most significant nucleophiles are often the thiol (sulfhydryl) groups of cysteine residues found within proteins and other biomolecules like glutathione. researchgate.netcore.ac.uknih.gov

The reaction between the α,β-unsaturated system in this compound and a biological thiol is a specific type of Michael reaction known as a thia-Michael addition. mdpi.com This process begins with the formation of a thiolate anion, which then attacks the β-carbon, leading to the formation of a stable covalent thioether bond. mdpi.comresearchgate.net This covalent modification of essential biological molecules can disrupt their normal function, leading to the observed cytotoxic effects. researchgate.net The propensity for this reaction to occur under physiological conditions is a key determinant of the compound's potency. researchgate.net

Role of α-Methylene-γ-Lactone Moiety in Bioactivity

A defining structural feature of this compound and many other bioactive sesquiterpene lactones is the α-methylene-γ-lactone moiety. researchgate.netmdpi.com This functional group consists of an exocyclic double bond adjacent to the carbonyl of a five-membered lactone ring, forming a classic α,β-unsaturated carbonyl system. nih.govmdpi.com This moiety is widely recognized as the primary "alkylating center" responsible for the compound's biological activity. researchgate.netcore.ac.uk

The bioactivity is largely attributed to the ability of this group to react with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, through a Michael-type addition. researchgate.netcore.ac.uknih.gov The formation of a covalent bond between the compound and the protein can lead to the inhibition of enzyme activity or the disruption of protein function. researchgate.net Studies have demonstrated that the saturation of the exocyclic double bond in this moiety, which eliminates the α,β-unsaturated system, often leads to a significant reduction or complete loss of cytotoxic activity. nih.govmdpi.com This underscores the pivotal role of the α-methylene-γ-lactone group in the mechanism of action of these compounds. mdpi.commdpi.com

| Structural Feature | Description | Mechanistic Role | Reference |

|---|---|---|---|

| α,β-Unsaturated Carbonyl | A C=C double bond conjugated to a carbonyl group (C=O). | Creates an electrophilic β-carbon, susceptible to nucleophilic attack. | wikipedia.orglibretexts.orguobabylon.edu.iq |

| α-Methylene-γ-Lactone | A specific α,β-unsaturated carbonyl system within a five-membered lactone ring. | Acts as the primary alkylating center for Michael addition reactions with biological nucleophiles. | researchgate.netcore.ac.uknih.gov |

| Michael Addition | Nucleophilic addition to the β-carbon of an α,β-unsaturated carbonyl. | Forms covalent bonds with biological targets, such as protein thiols, leading to functional disruption. | researchgate.netmasterorganicchemistry.comlibretexts.org |

Cellular and Molecular Targets Identification

The biological activity of this compound is a direct result of its interaction with specific cellular components. Its ability to form covalent bonds with key biomolecules leads to the disruption of essential cellular processes.

Interaction with Protein Sulfhydryl Groups

The primary molecular targets for this compound are widely considered to be proteins containing reactive cysteine residues. researchgate.netcore.ac.uk The sulfhydryl (thiol) group of cysteine is a potent nucleophile in biological systems and readily participates in Michael addition reactions with the α-methylene-γ-lactone moiety of the compound. researchgate.netcore.ac.uknih.gov

This covalent alkylation can have profound consequences for protein function. researchgate.net It can lead to:

Enzyme Inhibition: If the modified cysteine residue is located within the active site or an allosteric regulatory site of an enzyme, the covalent adduction can irreversibly inhibit its catalytic activity. researchgate.net

Disruption of Protein Structure: Covalent modification can alter the three-dimensional conformation of a protein, disrupting its normal function, interactions with other proteins, or proper localization within the cell. mdpi.com

Interference with Redox Signaling: Cysteine thiols are crucial for cellular redox homeostasis. Their modification by electrophiles like this compound can disrupt these sensitive pathways. nih.gov

The interaction between sesquiterpene lactones and protein thiol groups is a well-established mechanism for their bioactivity. researchgate.netcore.ac.uk

Modulation of Cell Division Processes

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines, which inherently points to an interference with cell division and proliferation. tandfonline.com The disruption of the cell cycle is a common mechanism for anticancer agents. Compounds that induce such effects can cause cell cycle arrest, preventing cells from progressing through the necessary phases for division, or they can trigger apoptosis, a form of programmed cell death. nih.gov

This compound was identified in a screen for compounds that induce apoptosis. nih.gov Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells and is often initiated when critical cellular functions are irreparably compromised. The covalent modification of essential proteins, such as those involved in DNA replication, transcription, or cell cycle checkpoints, by this compound is a plausible trigger for initiating the apoptotic pathway. researchgate.netnih.gov By disrupting these fundamental processes, the compound can effectively halt the uncontrolled proliferation characteristic of cancer cells. tandfonline.comnih.gov

| Species/Compound | Chemical Class | Activity Noted | Reference |

|---|---|---|---|

| Eupatorium rotundifolium L. | Sesquiterpene lactone | Source of this compound, noted for cytotoxic activity. | tandfonline.com |

| This compound | Sesquiterpene lactone | Tumor-inhibitory activity. | researchgate.net |

| Eupatorium cannabinum L. | Sesquiterpene lactone | Source of Eupatoriopicrin, with anti-tumour activity. | tandfonline.com |

| Eupatorium formosanum HAY. | Sesquiterpene lactone | Source of Eupatolide, with cytotoxic activity. | tandfonline.com |

Potential Impact on Signaling Pathways

This compound, as a member of the sesquiterpene lactone class, is thought to exert its biological effects by modulating key cellular signaling pathways. The biological activity of many sesquiterpenoid lactones is attributed to the Michael addition reaction between their alkylating centers and the cysteine residues of proteins, which can alter the function of numerous proteins and inhibit various cellular processes. researchgate.net A primary target for this class of compounds is the nuclear factor-kappa B (NF-κB) signaling pathway, which is a crucial mediator of inflammatory and immune responses. frontiersin.orgcreative-diagnostics.com

The NF-κB pathway is typically activated by proinflammatory signals, such as certain cytokines, leading to the coordinated expression of genes involved in inflammation. creative-diagnostics.com In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitory proteins called IκBs. creative-diagnostics.com Upon receiving a stimulus, the IκB kinase (IKK) complex phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation. frontiersin.orgcreative-diagnostics.com This process frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes. frontiersin.orgnih.gov Sesquiterpene lactones have been shown to inhibit the NF-κB signaling pathway, which may contribute to their observed anti-inflammatory and tumor-inhibitory activities. researchgate.net The mechanism often involves the alkylation of critical cysteine residues on components of the NF-κB pathway, such as the IKK complex or the p65 subunit of NF-κB itself, thereby preventing its activation and nuclear translocation. researchgate.net

Structure-Activity Relationship (SAR) Studies

Correlating Structural Features with Biological Potency

Structure-activity relationship (SAR) studies on sesquiterpene lactones, including this compound, have identified several key structural motifs that are crucial for their biological potency, particularly their cytotoxic and tumor-inhibitory effects. researchgate.netlboro.ac.uk The cytotoxicity of these compounds is largely attributed to the presence of α,β-unsaturated carbonyl structures that can react with biological nucleophiles like the thiol groups of cysteine residues in proteins via Michael-type addition. researchgate.netlboro.ac.uk

Key structural features determining the biological activity of this compound and related compounds include:

The α-methylene-γ-lactone moiety: This is considered a primary determinant of cytotoxic activity. Early SAR studies demonstrated that the presence of this reactive group was essential for significant biological effect, and reduction of the exocyclic double bond to a methyl group resulted in a considerable loss of activity. lboro.ac.uk

Chlorine Substitution: this compound was one of the first reported chlorine-containing sesquiterpenes. researchgate.net The presence of chlorine atoms in the molecular structure is considered a condition for the cytotoxicity of some sesquiterpene lactones. researchgate.net

Below is a data table summarizing the key structural features and their impact on biological activity.

| Structural Feature | Contribution to Biological Potency | Source |

| α-methylene-γ-lactone | Primary requirement for significant cytotoxic activity. Acts as a Michael acceptor. | lboro.ac.uk |

| α,β-unsaturated ketone | Enhances the cytotoxicity of the α-methylene-γ-lactone moiety. | lboro.ac.uk |

| Chlorine atom | Considered a contributing factor to the cytotoxicity of the compound. | researchgate.net |

| Ester side chains | Influences the overall lipophilicity and can modulate activity. | researchgate.net |

Influence of Stereochemistry on Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of drugs and bioactive molecules, as it dictates the interaction with their molecular targets. nih.gov For a chiral drug, the different enantiomers can exhibit significant differences in their biological profiles, including potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netprotoqsar.com These models transform the chemical structure into numerical descriptors that quantify physicochemical properties, which are then used to build predictive algorithms. protoqsar.com

QSAR studies have been applied to sets of sesquiterpene lactones to investigate their cytotoxic properties. researchgate.net For instance, a QSAR study on a set of 37 different sesquiterpene lactones, including guaianolides, was conducted to analyze their cytotoxic activity against human nasopharynx carcinoma (KB) cells. researchgate.net Such in silico studies serve as a valuable alternative and complement to experimental design, helping to identify promising new drug candidates and understand the structural requirements for activity. researchgate.net A valid QSAR model generally requires a high correlation coefficient (r²) and a good internal predictive power (cross-validated r²). mdpi.com These models can help predict the activity of new compounds based solely on their structure, accelerating the discovery of molecules with enhanced potency. protoqsar.com The application of QSAR to sesquiterpene lactones aims to enhance the understanding of their anticancer properties and guide the development of more effective drugs. researchgate.net

Computational and In Silico Approaches

Molecular Docking for Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the binding affinity and interaction mechanism of small molecules with their biological targets. nih.govmdpi.com The process involves simulating the formation of the ligand-receptor complex and evaluating the binding affinity, often expressed as a binding energy score in kcal/mol. nih.govbiointerfaceresearch.com

For compounds like this compound, molecular docking can be employed to predict how it interacts with potential protein targets, such as those in the NF-κB signaling pathway. researchgate.netfrontiersin.org Docking studies on similar natural products have successfully identified key amino acid residues involved in binding. mdpi.commedcraveonline.com For example, docking results can reveal favorable hydrogen bond interactions and hydrophobic interactions between the ligand and the active site of an enzyme. mdpi.comresearchgate.net The binding scores obtained from these simulations can be correlated with experimental biological activity to validate the predicted binding mode. mdpi.com Although specific molecular docking studies for this compound are not detailed in the provided sources, this computational approach is a standard tool for studying sesquiterpene lactones and predicting their binding mechanisms to therapeutically relevant proteins, thereby guiding further experimental investigation and drug development. researchgate.netbiointerfaceresearch.com

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Complex Analogues

The development of novel synthetic strategies is paramount for producing eupachlorin (B1240092) acetate (B1210297) and its analogues in quantities sufficient for extensive biological evaluation. The inherent complexity of the sesquiterpenoid scaffold, which includes multiple stereocenters and a reactive lactone ring, poses significant synthetic challenges.

Future synthetic efforts are likely to focus on:

Stereoselective Synthesis: Developing routes that precisely control the three-dimensional arrangement of atoms is crucial. A stereoselective route developed for vernolepin, a related sesquiterpene lactone, underscores the feasibility of such approaches for this class of compounds.

Efficient Annulation Strategies: The formation of the fused ring systems characteristic of guaianolides requires robust chemical reactions. The Nazarov cyclization, a method for forming cyclopentenone rings, has been identified as a key step in the synthesis of sesquiterpenoid lactones like eupachlorin acetate. iisc.ac.in The use of specific reagents, such as the Burgess reagent, can help overcome common problems like the formation of unwanted side products during the creation of key intermediates. iisc.ac.in

Analogue-Focused Synthesis: The synthesis of analogues, where parts of the molecule are systematically changed, is essential for exploring structure-activity relationships. For instance, the synthesis of benzhydrol analogues based on the structurally related 1´-acetoxychavicol acetate (ACA) has yielded compounds with significant antiproliferative effects, demonstrating the power of analogue creation.

Deeper Elucidation of Biosynthetic Pathways and Enzymatic Machinery

Understanding how plants construct this compound can unlock new methods for its production through bioengineering. Sesquiterpene lactones (STLs) are derived from the acetate-mevalonate pathway, which produces the fundamental 15-carbon precursor, farnesyl diphosphate (B83284) (FPP). royalsocietypublishing.orgrsc.org

Key areas for future investigation include:

Core Scaffold Formation: The cyclization of FPP, often by an enzyme like germacrene A synthase, initiates the formation of the characteristic carbon skeleton. royalsocietypublishing.org Subsequent modifications by enzymes, particularly cytochrome P450s, create the oxidized intermediates necessary for lactone ring formation. rsc.org

The Chlorination Step: A distinctive feature of this compound is its chlorine atom, a rarity in terpenoid structures. The enzymes responsible for this specific halogenation in plants like Eupatorium have not yet been identified. royalsocietypublishing.org Research into enzymatic halogenation has revealed various halogenase enzymes in other organisms, such as flavin-dependent halogenases and non-heme iron halogenases, which catalyze site-specific C-H chlorination. nih.govchemrxiv.orgtandfonline.com Identifying the specific class of enzyme and its mechanism in the biosynthesis of chlorinated STLs is a major goal.

Final Tailoring Steps: The final acetylation is carried out by acetyltransferases, which transfer an acetyl group from acetyl-CoA to a hydroxyl group on the guaianolide scaffold. royalsocietypublishing.org

Unraveling this biosynthetic puzzle could enable the transfer of the entire pathway into a microbial host like yeast or bacteria for sustainable and scalable production.

Comprehensive Characterization of Cellular and Molecular Targets

To understand how this compound exerts its effects, researchers must identify its precise cellular and molecular targets. The biological activity of many sesquiterpene lactones is attributed to the α-methylene-γ-lactone moiety. royalsocietypublishing.org

Advanced research in this area will focus on:

Covalent Modification of Proteins: This functional group can act as a Michael acceptor, reacting with the thiol groups of cysteine residues in proteins. This covalent modification can alter protein function and is a likely mechanism of action for this compound.

Identifying Specific Protein Targets: While the general mechanism of Michael addition is understood, the specific proteins targeted by this compound remain largely unknown. Chemical proteomics is a powerful tool for this purpose. evotec.combioms.se Techniques like affinity-based protein profiling, where a modified version of the compound is used as a "bait" to capture its binding partners, can identify direct targets from cell lysates. evotec.comnih.gov

Investigating Signaling Pathways: By binding to key regulatory proteins, this compound could disrupt critical cellular signaling pathways. Molecular docking studies on analogues of similar compounds suggest potential interactions with proteins like the IκBα protein, a key component of the NF-κB signaling pathway.

Role of Acetate Metabolism: The acetate component of the molecule may also play a role. In some cancer cells, acetate metabolism is a crucial source of energy, and enzymes involved in this process, such as ACSS2, have been identified as potential therapeutic targets. science.gov Furthermore, the transport of acetate across cell membranes by transporters like MCT1 and MCT2 could be relevant to the compound's uptake and activity.

Exploration of this compound in Specific Disease Models (Non-Clinical)

Initial studies have confirmed that this compound possesses significant tumor-inhibitory activity. nih.gov Further non-clinical research is needed to fully characterize its potential in specific disease contexts, primarily in oncology.

Future studies will involve:

Broadened Cancer Cell Line Screening: The compound's cytotoxic activity has been demonstrated against several human cancer cell lines. Expanding this screening to a wider panel of cancer types will help identify malignancies that are particularly sensitive to its effects.

In Vivo Animal Models: While early in vivo tests showed tumor-inhibitory activity, more comprehensive studies in preclinical animal models of cancer are required. These studies are essential to understand how the compound behaves in a whole organism and to evaluate its efficacy against established tumors.

Exploring Other Therapeutic Areas: Given the diverse biological activities reported for sesquiterpene lactones, including anti-inflammatory and antiviral effects, it is plausible that this compound could have applications beyond cancer. rsc.org Future research could explore its efficacy in non-clinical models of inflammatory diseases or viral infections.

| Cell Line | Cancer Type | Reported Activity | Reference |

|---|---|---|---|

| KB | Human Carcinoma of the Nasopharynx | Cytotoxic | royalsocietypublishing.org |

| HT29 | Colon Adenocarcinoma | Cytotoxic | pnas.org |

| NCI-H460 | Large Cell Lung Cancer | Cytotoxic | pnas.org |

Integration of Omics Technologies in Mechanistic Studies

"Omics" technologies, which allow for the large-scale study of biological molecules, offer a powerful, unbiased approach to understanding the mechanism of action of compounds like this compound. bioms.se These technologies can provide a holistic snapshot of the cellular state before and after treatment.

Key omics approaches include:

Transcriptomics: Analyzing changes in RNA levels (gene expression) can reveal which genes and pathways are activated or suppressed by the compound. nih.gov

Proteomics: Quantitative proteomics can measure changes in the abundance of thousands of proteins, providing direct insight into the cellular response. nih.gov Thermal proteome profiling (TPP) and proteome integral solubility alteration (PISA) are advanced methods that can identify a compound's targets by measuring how it affects the stability and solubility of proteins. bioms.se

Metabolomics: This approach studies changes in the levels of small-molecule metabolites, offering a functional readout of the cellular metabolic state and how it is perturbed by the compound.

Multi-Omics Integration: The true power of these technologies lies in integrating their data. nih.gov For example, combining proteomics and transcriptomics can reveal whether changes in protein levels are due to altered gene expression or other mechanisms like protein degradation, providing a comprehensive view of the drug's impact on cellular biology.

Rational Design of Next-Generation this compound Derivatives

Rational design aims to systematically improve the properties of a lead compound like this compound. This involves creating new derivatives with potentially enhanced potency, better selectivity, or more favorable pharmacological characteristics.

Strategies for rational design include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how modifications to the this compound scaffold affect its cytotoxicity, researchers can build predictive models to guide the design of more potent analogues.

Structure-Based Drug Design: Once the specific protein targets of this compound are identified and their three-dimensional structures are determined (e.g., by X-ray crystallography), this information can be used to design new molecules that fit more perfectly into the target's binding site.

Semi-synthesis and Analogue Generation: Using the natural product as a starting material, chemists can perform reactions to create a library of related compounds. For example, various amino analogues of the related sesquiterpene lactone grossheimin were prepared through Michael addition to its α-methylene-γ-lactone motif to explore new biological activities. researchgate.net This approach could be applied to this compound to generate novel derivatives for testing.

Through these advanced research directions, the scientific community can continue to unlock the therapeutic potential hidden within the complex structure of this compound.

Q & A

Q. How is Eupachlorin acetate structurally characterized, and what techniques are critical for confirming its stereochemistry?

this compound is a chlorine-containing sesquiterpenoid lactone. Its structural elucidation relies on X-ray crystallography to resolve stereochemistry (e.g., hydroxyl group configuration, chlorine positioning) and acid-washed alumina column chromatography to track functional group transformations (e.g., conversion to Euparotin acetate) . Mass spectrometry and NMR are essential for molecular formula confirmation (CHClO) and lactone ring identification .

Q. What are the primary botanical sources of this compound, and how is it isolated?

Q. What pharmacological activities have been reported for this compound?

this compound exhibits cytostatic activity against tumor cells, attributed to its α,β-unsaturated lactone moiety, which disrupts cellular redox balance. Early studies highlight inhibition of Walker 256 carcinosarcoma in vitro, though potency varies with assay conditions (e.g., cell line sensitivity, compound stability) .

Q. Which analytical methods are recommended to ensure compound purity and avoid artifacts during isolation?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are mandatory for monitoring purity. Artifacts (e.g., chlorhydrines) may form during extraction; thus, low-temperature processing and inert atmospheres are advised. Spectral consistency across UV, IR, and H/C NMR is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from assay variability (e.g., cell culture media composition, incubation times) or compound degradation during storage. To mitigate this:

Q. What challenges exist in the total synthesis of this compound, particularly regarding chlorine positioning?

The chlorine atom at C-9 and cis-fused lactone ring pose synthetic hurdles. Strategies include:

Q. How can structure-activity relationship (SAR) studies improve the tumor-inhibiting potency of this compound?

SAR focuses on:

- Chlorine substitution : Replacements (e.g., fluorine) alter electrophilicity and target binding.

- Lactone ring modifications : Saturation or epoxidation modulates reactivity with thiol groups in cellular proteins.

- Acetylation of hydroxyl groups : Enhances membrane permeability but may reduce solubility .

Q. What experimental designs are recommended to validate the mechanism of action of this compound in tumor inhibition?

Use multi-omics approaches :

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, ROS response).

- Proteomics : SILAC labeling to quantify protein targets (e.g., Keap1-Nrf2 interaction).

- Metabolomics : LC-MS profiling of glutathione depletion and lactate accumulation .

Methodological Guidelines

- Structural Analysis : Always cross-validate X-ray data with H-H COSY and NOESY NMR to resolve stereochemical ambiguities .

- Bioassays : Include positive controls (e.g., doxorubicin) and negative controls (solvent-only) to account for nonspecific cytotoxicity .

- Data Reporting : Follow Beilstein Journal of Organic Chemistry standards for experimental reproducibility, including raw spectral data in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.